(+)-7-Octylindolactam V is a synthetic compound that belongs to the indolactam family, known for its role as a selective protein kinase C activator. It has garnered attention in biochemical research due to its potential applications in studying cellular signaling pathways, particularly those involving tumor necrosis factor and urokinase plasminogen activator induction in endothelial cells .
The compound was originally derived from natural products and subsequently synthesized for research purposes. Its structure and properties have been extensively studied, leading to its classification as a significant tool in pharmacological studies.
(+)-7-Octylindolactam V is classified as an indole alkaloid. More specifically, it is categorized under lactams due to the presence of a cyclic amide functional group within its structure. This classification is crucial for understanding its chemical behavior and biological activity.
The synthesis of (+)-7-Octylindolactam V typically involves several key steps:
Technical details of the synthesis can vary, but generally involve careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity.
The molecular structure of (+)-7-Octylindolactam V can be represented as follows:
The structural data can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular connectivity and mass of the compound.
(+)-7-Octylindolactam V participates in various chemical reactions:
Technical details regarding these reactions often involve kinetic studies that measure the rate of reaction under varying conditions.
The mechanism by which (+)-7-Octylindolactam V exerts its effects primarily involves:
Data supporting this mechanism include quantitative measurements of urokinase plasminogen activator levels in treated cells compared to controls.
Relevant data from studies indicate that physical properties can vary based on synthesis methods and purity levels.
(+)-7-Octylindolactam V has several scientific applications:
(+)-7-Octylindolactam V possesses a well-defined chemical identity validated through multiple analytical methods. The compound exhibits specific stereochemistry at the C2 and C5 positions, designated as (2R,5R) in its formal naming [2].
Systematic Nomenclature:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 123597-54-6 |
Molecular Formula | C₂₅H₄₁N₃O |
Molecular Weight | 399.61 g/mol |
SMILES Notation | CN(C(C(C)C)C1=O)C2=CC=C(C3=C2C(CC(N1)CO)=CN3)CCCCCCCC |
Key Structural Features:
(+)-7-Octylindolactam V belongs to the teleocidin-type indole alkaloids, distinguished by their tetracyclic framework merging indole and lactam functionalities. This classification derives from structural simplification of teleocidin B4, retaining the pharmacologically critical elements while enhancing synthetic accessibility [2] [3].
Hierarchical Structural Relationships:
Table 2: Comparative Analysis of Key Indolactam Derivatives
Compound | Alkyl Chain | Molecular Formula | Stereochemistry |
---|---|---|---|
(+)-7-Octylindolactam V | n-Octyl | C₂₅H₄₁N₃O | (2R,5R) |
(-)-7-Octylindolactam V | n-Octyl | C₂₅H₃₉N₃O₂ | Undefined opposite configuration |
Indolactam V (parent) | None | C₁₇H₂₅N₃O | (2R,5R) |
Stereochemical Significance: The (2R,5R) configuration in (+)-7-Octylindolactam V enables optimal three-dimensional positioning for interaction with the C1B domain of PKC isozymes. This distinguishes it from its enantiomer, (-)-7-Octylindolactam V (CAS 109346-66-9), which exhibits different biological activities due to mirror-image topology at these critical centers [3].
The development of (+)-7-Octylindolactam V originated from structure-activity relationship (SAR) studies of tumor-promoting teleocidins in the late 1980s. Researchers sought simplified analogs retaining potent PKC activation while reducing structural complexity for targeted pharmacological applications [2].
Key Research Milestones:
Table 3: Historical Development Timeline
Year | Milestone | Research Significance |
---|---|---|
1990 | Identification of minimum pharmacophore | Established indolactam core as sufficient for PKC binding |
1992 | Synthesis of C7-alkylated derivatives | Demonstrated chain-length dependent activity |
1993 | Resolution of (+)-enantiomer | Confirmed stereochemical requirements |
1995 | Commercial availability from specialty suppliers | Enabled broader pharmacological investigation |
The compound's current applications span cancer research (studying PKC-mediated tumor promotion pathways) and neuropharmacology (investigating PKCε-mediated pain sensitization). Its synthesis by suppliers like Sarchem Laboratories reflects ongoing demand for stereochemically defined tool compounds in signal transduction research [3].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: